molecular formula C8H9BrN2O4S B10840864 2-(4-bromophenylsulfonamido)-N-hydroxyacetamide CAS No. 1218922-39-4

2-(4-bromophenylsulfonamido)-N-hydroxyacetamide

Cat. No.: B10840864
CAS No.: 1218922-39-4
M. Wt: 309.14 g/mol
InChI Key: AKOBMMAQXVKOJR-UHFFFAOYSA-N
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Description

2-(4-Bromophenylsulfonamido)-N-hydroxyacetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group attached to a sulfonamide moiety, which is further connected to a hydroxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenylsulfonamido)-N-hydroxyacetamide typically involves multiple steps. One common method starts with the bromination of phenylacetic acid to produce 4-bromophenylacetic acid. This intermediate is then subjected to sulfonation to introduce the sulfonamide group. Finally, the hydroxyacetamide group is introduced through a reaction with hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenylsulfonamido)-N-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

Scientific Research Applications

2-(4-Bromophenylsulfonamido)-N-hydroxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenylsulfonamido)-N-hydroxyacetamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the biosynthesis of essential bacterial components, leading to cell death. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenylsulfonamido)-N-hydroxyacetamide is unique due to the presence of both the sulfonamide and hydroxyacetamide groups, which confer distinct chemical properties and potential biological activities. This combination allows for a broader range of applications compared to similar compounds .

Properties

CAS No.

1218922-39-4

Molecular Formula

C8H9BrN2O4S

Molecular Weight

309.14 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N-hydroxyacetamide

InChI

InChI=1S/C8H9BrN2O4S/c9-6-1-3-7(4-2-6)16(14,15)10-5-8(12)11-13/h1-4,10,13H,5H2,(H,11,12)

InChI Key

AKOBMMAQXVKOJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC(=O)NO)Br

Origin of Product

United States

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